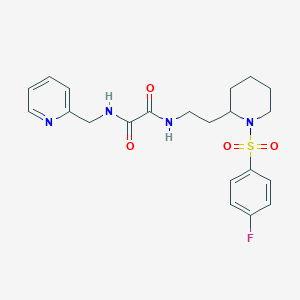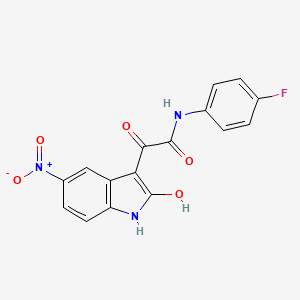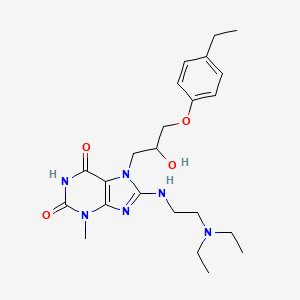![molecular formula C19H20N4OS B3004752 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310121-30-1](/img/structure/B3004752.png)
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is not fully understood. However, some studies suggest that this compound acts by inhibiting the activity of specific enzymes and signaling pathways that are involved in various physiological processes. For example, this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been found to exhibit unique biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines and chemokines: This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Induction of apoptosis: This compound induces apoptosis in cancer cells by activating specific signaling pathways.
3. Protection against oxidative stress: This compound protects neurons from oxidative stress, which is involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide in lab experiments include its unique biochemical and physiological effects, which make it a promising candidate for further investigation. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. Some of these directions include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound, which will help to design more targeted experiments to investigate its effects.
2. Development of analogs: The development of analogs of this compound could lead to the discovery of compounds with improved activity and specificity.
3. In vivo studies: In vivo studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which will help to determine its potential for clinical use.
4. Investigation of other potential applications: Further studies are needed to investigate other potential applications of this compound, such as its effects on other physiological processes and diseases.
Synthesis Methods
The synthesis of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves a multi-step process. The first step involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carbaldehyde with thioacetic acid, which results in the formation of 2-methyl-5-pyridin-2-ylpyrazole-3-thioacetic acid. This intermediate is then reacted with benzyl bromide in the presence of a base to form the benzylated product. The final step involves the reaction of the benzylated product with N-chloroacetyl glycine methyl ester, which results in the formation of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide.
Scientific Research Applications
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been found to exhibit anti-inflammatory activity in vitro. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Anti-tumor activity: 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been found to exhibit anti-tumor activity in vitro. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
3. Neuroprotective activity: 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been found to exhibit neuroprotective activity in vitro. This compound protects neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-16(11-18(22-23)17-9-5-6-10-20-17)12-21-19(24)14-25-13-15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHQMFNQDLXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)


![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)





![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)